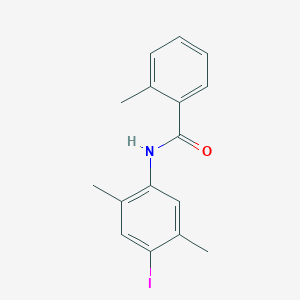
2-(4-chloro-3-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide is a chemical compound with the molecular formula C14H15ClN6O2. It is also known as TAK-659 and is a selective inhibitor of the protein kinase B-cell lymphoma 2 (BTK). BTK is a key enzyme in the B-cell receptor (BCR) signaling pathway, which plays a crucial role in the development and survival of B-cells. Inhibition of BTK has been shown to be an effective therapeutic strategy for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia (WM).
Mechanism of Action
BTK is a non-receptor tyrosine kinase that plays a crucial role in BCR signaling. Upon activation of the BCR, BTK is recruited to the plasma membrane, where it phosphorylates downstream targets such as phospholipase Cγ2 (PLCγ2) and Bruton's tyrosine kinase-associated protein 65 (BAP65). This leads to the activation of downstream signaling pathways such as the NF-κB and PI3K/Akt pathways, which promote cell survival and proliferation.
2-(4-chloro-3-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide inhibits BTK by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and the activation of downstream signaling pathways, leading to apoptosis of B-cell malignancies.
Biochemical and Physiological Effects
In addition to its effects on BCR signaling, 2-(4-chloro-3-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of autoimmune diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-chloro-3-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide in lab experiments include its potency and selectivity as a BTK inhibitor, as well as its ability to induce apoptosis in B-cell malignancies. However, its limitations include the potential for off-target effects and the need for further studies to determine its safety and efficacy in clinical trials.
Future Directions
For research on 2-(4-chloro-3-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide include the development of more potent and selective BTK inhibitors, as well as the investigation of its potential therapeutic applications in other diseases such as autoimmune diseases and solid tumors. Additionally, further studies are needed to determine the safety and efficacy of TAK-659 in clinical trials.
Synthesis Methods
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide involves several steps. The first step is the synthesis of 4-chloro-3-methylphenol, which is then reacted with 2-chloroacetyl chloride to form 2-(4-chloro-3-methylphenoxy)acetamide. The final product is obtained by reacting 2-(4-chloro-3-methylphenoxy)acetamide with 2-methyl-2H-tetrazol-5-amine.
Scientific Research Applications
2-(4-chloro-3-methylphenoxy)-N-(2-methyl-2H-tetrazol-5-yl)acetamide has been extensively studied for its therapeutic potential in B-cell malignancies. Preclinical studies have shown that TAK-659 is a potent and selective inhibitor of BTK, with an IC50 value of 0.85 nM. It has been shown to inhibit BCR signaling and induce apoptosis in B-cell malignancies.
properties
CAS RN |
5737-32-6 |
|---|---|
Molecular Formula |
C11H12ClN5O2 |
Molecular Weight |
281.7 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-methyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C11H12ClN5O2/c1-7-5-8(3-4-9(7)12)19-6-10(18)13-11-14-16-17(2)15-11/h3-5H,6H2,1-2H3,(H,13,15,18) |
InChI Key |
FWEUSQUNVMIQLI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NN(N=N2)C)Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=NN(N=N2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244562.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244564.png)
![2-(2-chlorophenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244565.png)
![2-(4-chloro-3-methylphenoxy)-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide](/img/structure/B244566.png)
![4-bromo-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B244567.png)
![2-(4-bromophenoxy)-N-[4-(diethylamino)-2-methylphenyl]acetamide](/img/structure/B244569.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B244572.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B244573.png)


![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244579.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244581.png)

![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)